In-depth Technical Guide: 1-(5-Bromopyrimidin-2-yl)-4-piperidinol (CAS 887425-47-0)
In-depth Technical Guide: 1-(5-Bromopyrimidin-2-yl)-4-piperidinol (CAS 887425-47-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol, a heterocyclic organic compound with potential applications in medicinal chemistry and drug discovery. The document details the synthesis, purification, and physicochemical properties of the compound, supported by spectral data. While specific biological activity for this exact molecule is not extensively documented in publicly available literature, this guide will discuss the known pharmacological relevance of its core chemical moieties, the pyrimidine and piperidine rings, to provide a context for its potential therapeutic applications. Due to the limited availability of specific biological data, this guide will focus on the established chemical characteristics and potential areas of investigation for this compound.
Chemical Properties and Synthesis
1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a white to off-white solid.[1] Its chemical structure combines a brominated pyrimidine ring with a 4-hydroxypiperidine moiety.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 887425-47-0 | |
| Molecular Formula | C₉H₁₂BrN₃O | [2] |
| Molecular Weight | 258.12 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
| Storage | Sealed in dry, Room Temperature | [1] |
Synthesis Protocol
A detailed method for the synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol has been reported.[2] The synthesis involves the reaction of 4-hydroxypiperidine with 5-bromo-2-chloropyrimidine.
Experimental Protocol:
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Materials: 4-hydroxypiperidine, 5-bromo-2-chloropyrimidine, diisopropylethylamine (DIPEA), acetonitrile, dichloromethane, water, brine, anhydrous sodium sulfate.
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Procedure:
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To a round-bottomed flask under a nitrogen atmosphere, add 4-hydroxypiperidine (1.93 g, 10 mmol), diisopropylethylamine (5.22 mL, 30 mmol), 5-bromo-2-chloropyrimidine (1.01 g, 10 mmol), and acetonitrile (50 mL).[2]
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Heat the reaction mixture to reflux and maintain for 15 hours.[2]
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After cooling, concentrate the mixture under reduced pressure to remove the solvent.[2]
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Purification:
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Dissolve the crude product in dichloromethane (150 mL).[2]
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Wash the organic layer sequentially with water (2 x 20 mL) and saturated saline solution (1 x 20 mL).[2]
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Dry the organic phase over anhydrous sodium sulfate and filter.[2]
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Concentrate the filtrate under reduced pressure.[2]
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Purify the resulting residue by silica gel column chromatography to yield 1-(5-bromo-2-pyrimidinyl)-4-hydroxypiperidine as a white solid (2.55 g, 99% yield).[2]
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Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of 1-(5-Bromopyrimidin-2-yl)-4-piperidinol.
Spectral Data
The structure of the synthesized compound has been confirmed by ¹H NMR and LCMS analysis.[2]
Table 2: Spectral Data
| Technique | Data | Reference |
| ¹H NMR (400 MHz, DMSO-d₆) | δ: 8.34 (s, 2H), 4.73 (d, J = 4.0 Hz, 1H), 4.17-4.12 (m 2H), 3.74-3.68 (m, 1H), 3.28-3.22 (m, 2H), 1.76-1.70 (m, 2H), 1.33-1.25 (m, 2H) | [2] |
| LCMS (ESI) | m/z 260 [M+H]⁺ | [2] |
Biological Activity and Potential Applications
The piperidine scaffold is a common motif in pharmaceuticals with diverse activities. Similarly, pyrimidine derivatives are known to be part of many therapeutic agents, including kinase inhibitors. For instance, certain aminopyrimidinyl-thiazole carboxamides have been identified as potent Src/Abl kinase inhibitors with antiproliferative activity.[3] Additionally, compounds containing a chloropyrimidinyl-piperidinyl moiety have been investigated as GPR119 agonists for the potential treatment of type 2 diabetes.[4]
The presence of the bromopyrimidine and piperidinol functionalities in 1-(5-Bromopyrimidin-2-yl)-4-piperidinol suggests that it could serve as a valuable intermediate or building block in the synthesis of more complex molecules with potential therapeutic value. Further research and biological screening are necessary to elucidate the specific pharmacological profile of this compound.
Diagram 2: Potential Research Logic
Caption: Logical workflow for investigating the biological activity of the title compound.
Conclusion
1-(5-Bromopyrimidin-2-yl)-4-piperidinol is a readily synthesizable compound with well-characterized chemical and physical properties. While its specific biological functions remain to be determined, its structural features suggest it as a promising candidate for further investigation in drug discovery programs. The detailed synthesis and spectral data provided in this guide offer a solid foundation for researchers to utilize this compound in the development of novel therapeutic agents. Future studies should focus on comprehensive biological screening to identify its potential targets and therapeutic applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-(5-BROMOPYRIMIDIN-2-YL)-4-PIPERIDINOL synthesis - chemicalbook [chemicalbook.com]
- 3. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
